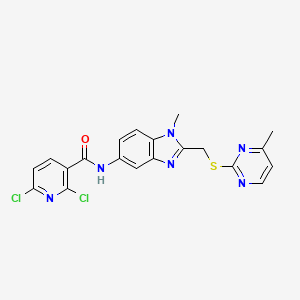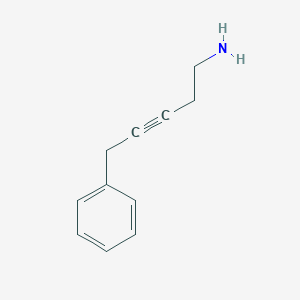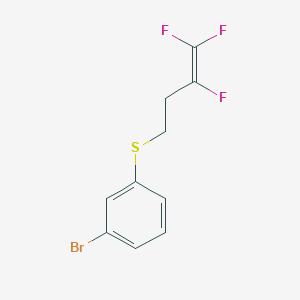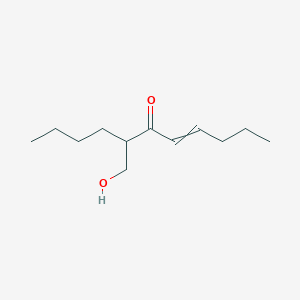
C20H16Cl2N6OS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
具有分子式 20-氯-16-氮-6-氧-硫代苯并咪唑 的化合物是一种复杂的的有机分子,由于其独特的化学性质和潜在的应用,在各个科学领域引起了人们的兴趣。该化合物以氯、氮、硫和氧原子的存在为特征,这使其具有多样性的反应性和功能性。
准备方法
合成路线和反应条件
20-氯-16-氮-6-氧-硫代苯并咪唑 的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括以下步骤:
中间体形成: 初始步骤通常涉及通过卤化、硝化和磺化等反应形成中间体。
偶联反应: 然后将这些中间体进行偶联反应,例如 Suzuki 或 Heck 偶联,以形成化合物的核心结构。
最终修饰:
工业生产方法
20-氯-16-氮-6-氧-硫代苯并咪唑 的工业生产需要优化反应条件,以确保高产率和纯度。这通常涉及:
催化剂: 使用催化剂来提高反应速率。
温度和压力控制: 精确控制温度和压力,有利于所需反应。
提纯技术: 使用先进的提纯技术,例如重结晶、色谱和蒸馏,以获得纯净的最终产品。
化学反应分析
反应类型
20-氯-16-氮-6-氧-硫代苯并咪唑: 会经历各种类型的化学反应,包括:
氧化: 可以使用高锰酸钾或过氧化氢等试剂氧化该化合物,导致形成氧化衍生物。
还原: 使用硼氢化钠或氢化铝锂等还原剂进行还原反应可以得到化合物的还原形式。
取代: 氯原子的存在允许亲核取代反应,其中氯可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢;通常在酸性或碱性介质中进行。
还原: 硼氢化钠、氢化铝锂;通常在无水溶剂中进行。
取代: 胺、硫醇等亲核试剂;反应通常在极性溶剂中回流条件下进行。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如:
氧化: 具有额外含氧官能团的氧化衍生物。
还原: 具有更少双键或官能团的还原形式。
取代: 取代化合物,其中新的官能团取代氯原子。
科学研究应用
20-氯-16-氮-6-氧-硫代苯并咪唑: 在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子和材料的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的化学结构和反应性,被探索为潜在的治疗剂。
工业: 由于其稳定性和功能多功能性,被用于开发先进材料,例如聚合物和涂料。
作用机制
20-氯-16-氮-6-氧-硫代苯并咪唑 发挥其作用的机制很复杂,涉及多个分子靶点和途径。关键方面包括:
分子靶点: 该化合物可能与特定的酶、受体或 DNA 相互作用,导致生物过程的调节。
涉及的途径: 它可以影响各种信号通路,例如参与细胞增殖、凋亡或免疫反应的通路。
相似化合物的比较
类似化合物
与 20-氯-16-氮-6-氧-硫代苯并咪唑 类似的化合物包括具有类似结构或官能团的化合物,例如:
C20H16Cl2N6O: 一种具有类似核心结构但缺少硫的化合物。
C20H16Cl2N6S: 一种具有类似氯和氮含量但不同氧合状态的化合物。
独特性
20-氯-16-氮-6-氧-硫代苯并咪唑 的独特性在于其官能团和原子的特定组合,赋予了独特的化学反应性和潜在应用。它能够经历各种化学反应并与各种生物靶点相互作用,使其成为研究和工业目的的宝贵化合物。
属性
分子式 |
C20H16Cl2N6OS |
|---|---|
分子量 |
459.4 g/mol |
IUPAC 名称 |
2,6-dichloro-N-[1-methyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16Cl2N6OS/c1-11-7-8-23-20(24-11)30-10-17-26-14-9-12(3-5-15(14)28(17)2)25-19(29)13-4-6-16(21)27-18(13)22/h3-9H,10H2,1-2H3,(H,25,29) |
InChI 键 |
URHCEPHRBRYQJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=C(N=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)



![2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12625604.png)
![2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625607.png)

![1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12625618.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)


![2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride](/img/structure/B12625639.png)
![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
